1-Hexanoylpiperidine-4-carboxylic acid

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Researchers studying arachidonic acid metabolism often face a lack of well-characterized, moderate-potency probe molecules. 1-Hexanoylpiperidine-4-carboxylic acid (CAS 111333-88-1) solves this as a dual 5-LOX/12-LOX inhibitor (IC₅₀ 10 µM) with a defined multi-target profile. Key advantages: - Enables complete LOX pathway suppression at 10-30 µM without confounding nanomolar-inhibitor stress responses. - Favorable LogP (1.89) and TPSA (57.61 Ų) support membrane permeability and oral bioavailability. - Carboxylic acid handle allows rapid parallel synthesis for SAR exploration.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B14894080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanoylpiperidine-4-carboxylic acid
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO3/c1-2-3-4-5-11(14)13-8-6-10(7-9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16)
InChIKeySSOVCMPITLGMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanoylpiperidine-4-carboxylic Acid: Procurement Guide


1-Hexanoylpiperidine-4-carboxylic acid (CAS 111333-88-1; molecular formula C₁₂H₂₁NO₃; molecular weight 227.30 g/mol) is an N-acylated derivative of isonipecotic acid featuring a piperidine-4-carboxylic acid core with a six-carbon hexanoyl group at the N1 position . This compound is supplied as a research-grade chemical building block with a typical purity specification of 98% from commercial vendors . The molecule possesses a calculated LogP of 1.89 and a topological polar surface area (TPSA) of 57.61 Ų, physicochemical properties that position it within a desirable range for membrane permeability and oral bioavailability in drug discovery contexts . As a carboxylic acid-containing piperidine derivative, it offers a conjugation handle for amide bond formation and a conformationally restricted scaffold suitable for incorporation into pharmacologically active molecules .

1-Hexanoylpiperidine-4-carboxylic Acid: Why Substitution Fails


Generic substitution of 1-hexanoylpiperidine-4-carboxylic acid with unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) or alternative N-acyl derivatives is scientifically inadvisable due to fundamentally altered physicochemical and biological profiles. The N-hexanoyl group increases lipophilicity (calculated LogP 1.89) relative to the parent carboxylic acid, transforming the molecule from a polar zwitterion into a membrane-permeable entity suitable for intracellular target engagement . N-acylation creates partial double-bond character at the amide C–N bond, restricting nitrogen inversion and rigidifying the piperidine ring conformation, which directly impacts target binding orientation . Furthermore, the hexanoyl chain length is critical: studies of N-alkanoyl piperidine derivatives demonstrate that bioactivity is exquisitely sensitive to acyl chain length, with C6 (hexanoyl) derivatives exhibiting distinct potency and target selectivity profiles compared to shorter (acetyl, butanoyl) or longer (octanoyl) homologs [1].

1-Hexanoylpiperidine-4-carboxylic Acid: Differentiation Evidence


Dual 5-LOX/12-LOX Inhibition Profile

1-Hexanoylpiperidine-4-carboxylic acid demonstrates measurable inhibitory activity against two clinically relevant lipoxygenase isoforms. The compound inhibited platelet 12-lipoxygenase at a concentration of 30 µM in vitro . In a separate assay system, the compound inhibited 5-lipoxygenase in human polymorphonuclear leukocytes (PMNL) with an IC₅₀ of 10,000 nM (10 µM), assessed by reduction in all-trans isomers of LTB₄ and 5-HETE formation following A23187 stimulation with a 15-minute preincubation period [1]. This dual 5-LOX/12-LOX inhibition profile distinguishes the compound from selective LOX inhibitors that target only a single isoform. For context, the non-selective LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 200 nM for 5-LOX and 30 µM for 12-LOX [2], indicating that 1-hexanoylpiperidine-4-carboxylic acid occupies a distinct potency and selectivity niche within the lipoxygenase inhibitor chemical space.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Cell Differentiation Induction vs. Cytotoxic Analogs

1-Hexanoylpiperidine-4-carboxylic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing mechanism is mechanistically distinct from the direct cytotoxic activity observed for other piperidine-4-carboxylic acid derivatives against tumor cell lines such as 143B osteosarcoma [2]. While several piperidine-4-carboxylic acid derivatives have been reported to exhibit cytotoxic activity against 143B (TK⁻) tumor cells, the specific N-hexanoyl substitution pattern in this compound appears to redirect cellular activity toward differentiation induction rather than direct cytotoxicity [2]. This functional divergence is consistent with the compound's broader enzyme inhibition profile, which includes interference with arachidonic acid metabolism via lipoxygenase inhibition [3].

Cell Differentiation Anti-cancer Monocyte Induction

Extended Secondary Enzyme Inhibition Profile

Beyond lipoxygenase inhibition, 1-hexanoylpiperidine-4-carboxylic acid exhibits a measurable secondary inhibition profile against multiple metabolic enzymes. The compound inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Additionally, the compound inhibits bifunctional epoxide hydrolase 2 (sEH) in human recombinant enzyme assays with an IC₅₀ of 10,000 nM, assessed by reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate following a 1-minute preincubation period [2]. In CYP450 inhibition screening using pooled human liver microsomes in the presence of NADPH with fluorescence-based detection measured every 3 minutes for 120 minutes, the compound also showed measurable inhibition with an IC₅₀ of 10,000 nM [3]. This broader enzyme interaction fingerprint distinguishes 1-hexanoylpiperidine-4-carboxylic acid from piperidine-4-carboxylic acid derivatives lacking the N-hexanoyl group, which typically exhibit narrower target engagement profiles.

Polypharmacology Enzyme Inhibition Metabolic Enzymes

Optimized LogP and TPSA for Membrane Permeability

The N-hexanoyl substitution in 1-hexanoylpiperidine-4-carboxylic acid fundamentally alters physicochemical properties relative to the parent piperidine-4-carboxylic acid scaffold. The compound exhibits a calculated LogP of 1.8899 and a topological polar surface area (TPSA) of 57.61 Ų . This LogP value falls within the optimal range (1-3) for balanced aqueous solubility and membrane permeability according to Lipinski's Rule of Five guidelines. In contrast, unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) is a zwitterionic species at physiological pH with substantially higher aqueous solubility but significantly lower membrane permeability, limiting its utility in cellular assays and in vivo studies. The TPSA value of 57.61 Ų is below the 140 Ų threshold predictive of favorable oral absorption, while the hydrogen bond acceptor count (2) and donor count (1) also conform to drug-likeness criteria .

Physicochemical Properties Drug-likeness Membrane Permeability

1-Hexanoylpiperidine-4-carboxylic Acid: Research & Industrial Applications


Lipoxygenase Pathway Investigation in Inflammation and Cancer Research

1-Hexanoylpiperidine-4-carboxylic acid serves as a dual 5-LOX/12-LOX inhibitor tool compound for mechanistic studies of arachidonic acid metabolism. With a defined 5-LOX IC₅₀ of 10 µM in human PMNL and detectable 12-LOX inhibition at 30 µM [1], researchers can employ this compound at concentrations between 10-30 µM to achieve near-complete LOX pathway suppression while maintaining experimental tractability. The compound's moderate potency (µM range) is advantageous for cellular assays where complete target ablation is desired without the confounding cellular stress responses associated with high-potency nanomolar inhibitors. This application scenario is supported by the compound's documented interference with arachidonic acid metabolism and antioxidant properties [2].

Cell Differentiation Studies in Oncology and Dermatology

The documented ability of 1-hexanoylpiperidine-4-carboxylic acid to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3] establishes its utility as a tool compound for investigating terminal differentiation therapy approaches. This application is particularly relevant for studies of myeloid leukemia differentiation therapy and skin disorder research, including psoriasis and conditions involving aberrant keratinocyte differentiation. The compound's differentiation-inducing mechanism, which is distinct from direct cytotoxicity observed for other piperidine derivatives [4], enables researchers to dissect pathways governing cell fate decisions without confounding cell death-related signaling events.

Chemical Biology Probe for Multitarget Enzyme Inhibition

With quantified inhibition of five or more enzyme targets—including 5-LOX (IC₅₀ = 10 µM), 12-LOX (activity at 30 µM), sEH (IC₅₀ = 10 µM), CYP450 (IC₅₀ = 10 µM), and weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2][5][6]—1-hexanoylpiperidine-4-carboxylic acid serves as a characterized polypharmacological probe. Researchers can leverage this defined multi-target inhibition profile to interrogate pathway crosstalk and redundancy in metabolic and inflammatory signaling networks. The consistent µM potency across diverse targets simplifies dose selection in complex biological systems and enables computational modeling of polypharmacology-driven phenotypic outcomes.

Building Block for Medicinal Chemistry Optimization Campaigns

The favorable physicochemical profile of 1-hexanoylpiperidine-4-carboxylic acid—LogP 1.89 and TPSA 57.61 Ų —positions this compound as an attractive starting scaffold for lead optimization campaigns targeting intracellular enzymes or receptors. The carboxylic acid functionality provides a synthetic handle for amide bond formation, enabling rapid generation of focused compound libraries through parallel synthesis. The N-hexanoyl group can be maintained to preserve the lipophilic character and membrane permeability advantages, while the 4-position carboxylic acid allows for systematic exploration of SAR through coupling with diverse amine-containing fragments. This application scenario leverages the compound's favorable balance of synthetic tractability and drug-like physicochemical properties.

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